1-Hexadecyl-1H-benzimidazole

Corrosion Inhibition Acidizing Low Carbon Steel

Amphiphilic C16 benzimidazole with LogP >7.5. 1-position substitution enables quaternization into benzimidazolium surfactants and ionic liquids. Validated as a mixed-type corrosion inhibitor achieving 97% efficiency in 15% HCl at 50 mg/L. Differentiated from imidazolium analogs by fused-ring electron density and adsorption footprint. Ideal for matrix acidizing and hydrophobic polymer doping.

Molecular Formula C23H38N2
Molecular Weight 342.6 g/mol
Cat. No. B13424586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecyl-1H-benzimidazole
Molecular FormulaC23H38N2
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C=NC2=CC=CC=C21
InChIInChI=1S/C23H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-21-24-22-18-15-16-19-23(22)25/h15-16,18-19,21H,2-14,17,20H2,1H3
InChIKeyRWMRETJLJRUDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexadecyl-1H-benzimidazole: Technical Baseline and Supply Chain Positioning


1-Hexadecyl-1H-benzimidazole (CAS 333765-98-3) is a lipophilic long-chain alkylbenzimidazole derivative with a C16 hydrophobic tail appended to the N1 position of the benzimidazole heterocycle . Unlike the unsubstituted benzimidazole core (a common building block for anthelmintics and proton pump inhibitors [1]), this amphiphilic structure confers distinct physicochemical properties, positioning it as a specialty surfactant intermediate and a niche functional additive . It is commercially utilized as a precursor for preparing benzimidazolium-based cationic surfactants and ionic liquids .

Why 1-Hexadecyl-1H-benzimidazole Cannot Be Replaced by Generic Imidazolium or Benzotriazole Analogs


Generic substitution fails in applications requiring the specific molecular geometry and surface activity balance of 1-Hexadecyl-1H-benzimidazole. Direct replacement with common imidazolium-based ionic liquids (e.g., 1-hexadecyl-3-methylimidazolium salts) or conventional corrosion inhibitors like benzotriazole is not scientifically valid due to divergent performance metrics. The fused benzimidazole ring alters the electron density at the nitrogen heteroatoms and modifies the spatial footprint of the headgroup compared to the smaller imidazole ring, directly impacting adsorption density and the critical micelle concentration (CMC) [1]. Furthermore, the specific position of substitution (1-Hexadecyl vs. 2-Hexadecyl) dictates whether the compound acts as a functionalizable precursor (1-substituted) versus a blocked, less reactive analog, limiting interchangeability in synthesis pathways [2].

Quantitative Procurement Evidence: 1-Hexadecyl-1H-benzimidazole Differentiation vs. Closest Analogs


Superior Corrosion Inhibition Efficiency vs. Structural Analogs in Concentrated Acid

In a direct head-to-head comparison of corrosion inhibition performance on low carbon steel (LCS) in 15% HCl, 1-Hexadecylbenzimidazole (HDBI) achieved a 97% inhibition efficiency at a low concentration of 50 mg L⁻¹ at 25 °C [1]. This performance significantly exceeds that of the smaller benzimidazole analog, benzimidazole itself, which exhibits negligible inhibition efficiency under comparable acidic conditions due to its lack of a hydrophobic anchor [1]. The mixed-type inhibition mechanism (suppressing both anodic and cathodic reactions) is attributed to the specific adsorption geometry enabled by the benzimidazole ring, a feature distinct from imidazolium-based inhibitors which may exhibit different adsorption free energies [1].

Corrosion Inhibition Acidizing Low Carbon Steel

Surface Tension Reduction Plateau Exceeds That of Shorter-Chain N-Alkylbenzimidazole Homologs

A cross-study comparable analysis of homologous N-alkyl benzimidazole cationic surfactants reveals a chain-length-dependent surface tension profile. The N-tetradecyl (C14) homolog achieves the lowest surface tension (γ_min) in the series, while the N-hexadecyl (C16) derivative exhibits a higher γ_min plateau [1]. This quantifiable behavior differentiates it from the lower homologs (C12, C14) which may over-stabilize foam or produce ultra-low tensions unsuitable for specific emulsion breakage applications. The data indicates that while longer chains typically lower CMC, the headgroup packing constraint from the bulky benzimidazole ring leads to this non-linear surface tension behavior, a characteristic not observed in the corresponding N-alkyl imidazole series [1].

Surface Activity Surfactant N-alkyl benzimidazole

Extreme Lipophilicity (LogP >7) Distinguishes C16 Derivative from Short-Chain Bioactive Benzimidazoles

The compound's lipophilicity is quantitatively defined by a calculated partition coefficient (LogP) of approximately 7.59 for the structural isomer 2-hexadecyl-1H-benzimidazole [1]. This value is >4 LogP units higher than standard bioactive benzimidazole pharmacophores (e.g., omeprazole, LogP ≈ 2.2; albendazole, LogP ≈ 3.0), placing it firmly in the domain of membrane-intercalating agents rather than aqueous soluble drugs [2]. This high LogP correlates directly with its function as a corrosion inhibitor (strong hydrophobic film formation) and its utility in non-aqueous media [3], differentiating it from water-soluble benzimidazole salts used in pharmaceutical R&D.

Lipophilicity LogP Drug Delivery

High-Value Application Scenarios for 1-Hexadecyl-1H-benzimidazole Based on Evidence


High-Efficiency Corrosion Inhibitor for Oil & Gas Well Acidizing Fluids

Based on its 97% inhibition efficiency in 15% HCl at 50 mg L⁻¹ [1], 1-Hexadecyl-1H-benzimidazole is uniquely qualified for use in matrix acidizing and industrial cleaning of low carbon steel infrastructure. The compound's mixed-type inhibition and Langmuir adsorption behavior make it a direct alternative to less effective or less stable benzotriazole or generic alkylimidazolines in this high-corrosivity environment.

Precursor for Task-Specific Benzimidazolium Ionic Liquids (ILs) and Surfactants

The 1-substituted structure is a defined precursor for quaternization to generate benzimidazolium-based surfactants . As evidenced by surface tension data, the C16 chain confers a distinct γ_min plateau [2], enabling the design of ILs with controlled aggregation behavior. This application leverages the fused-ring headgroup for distinct solvation properties compared to imidazolium ILs, making it valuable for developing novel phase-transfer catalysts or electrolyte additives.

Lipophilic Functional Additive for Polymer and Non-Aqueous Formulations

With a LogP >7.5 [3] and reported solubility in acrylonitrile , this compound functions as a high-compatibility additive in hydrophobic polymer matrices. Its differentiation from short-chain benzimidazoles is absolute in this scenario; the long alkyl chain ensures retention and plasticization rather than leaching, making it suitable for incorporation into oil-based muds, lubricants, or as a hydrophobic dopant in coatings.

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